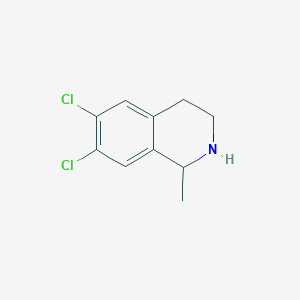

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Description

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a halogenated tetrahydroisoquinoline derivative characterized by chlorine substituents at positions 6 and 7 and a methyl group at position 1. Tetrahydroisoquinolines (THIQs) are bicyclic aromatic amines with a broad range of biological activities, including roles as neurotransmitters, enzyme inhibitors, and receptor modulators. The dichloro substitution in this compound enhances its lipophilicity and electron-withdrawing properties, which can influence its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name |

6,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c1-6-8-5-10(12)9(11)4-7(8)2-3-13-6/h4-6,13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYNZVRURWKODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201217903 | |

| Record name | 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201217903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249624-76-8 | |

| Record name | 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=249624-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201217903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The reaction involves the condensation of a phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials are 6,7-dichloro-3,4-dihydroxybenzaldehyde and 1-methyl-1,2,3,4-tetrahydroisoquinoline .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:

Neuroprotective Effects: The compound has been shown to reduce oxidative stress and inhibit the activity of caspases, which are involved in apoptosis.

Neurotoxic Effects: At higher concentrations, it can induce neurotoxicity by altering dopamine metabolism and affecting the function of dopaminergic neurons.

Comparison with Similar Compounds

Substituent Effects at Positions 6 and 7

The substitution pattern at positions 6 and 7 significantly impacts biological activity:

- 6,7-Dichloro vs. 6,7-Dihydroxy: 6,7-Dichloro-THIQ (as in 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-THIQ) acts as a β-adrenergic receptor antagonist (KB = 6.7 × 10⁻⁸ M), whereas its dihydroxy analog (trimetoquinol) is a β-adrenergic agonist. This transformation mirrors the conversion of isoproterenol (agonist) to dichloroisoproterenol (antagonist) . 6,7-Dihydroxy-1-methyl-THIQ hydrobromide (salsolinol) inhibits debrisoquine 4-monooxygenase in rat liver, highlighting how hydroxyl groups facilitate enzyme interactions. Chlorination likely reduces metabolic susceptibility compared to hydroxylated analogs .

- 6,7-Dimethoxy vs. 6,7-Dichloro: 1-Aryl-6,7-dimethoxy-THIQ derivatives exhibit vasorelaxant effects (IC₅₀ = 41.6 μM for KCl-induced contraction), whereas dichloro derivatives prioritize receptor antagonism.

Substituent Effects at Position 1

The substituent at position 1 modulates receptor selectivity and potency:

- Methyl vs. Aromatic/Complex Groups :

- 1-Methyl-THIQs (e.g., 6,7-Dichloro-1-methyl-THIQ) are simpler derivatives with moderate receptor affinity. In contrast, 1-(3,4,5-trimethoxybenzyl)-THIQ derivatives (e.g., the β-blocker in ) exhibit enhanced potency due to bulky aromatic groups improving receptor binding .

- 1-α-Naphthylmethyl-THIQ (CKD712) promotes VEGF production via HO-1 induction, demonstrating how large aromatic substituents can redirect activity toward growth factor modulation .

Physicochemical and Metabolic Properties

- Lipophilicity : Dichloro derivatives (logP ~2.5–3.0) are more lipophilic than dihydroxy (logP ~0.5–1.0) or dimethoxy (logP ~1.5–2.0) analogs, affecting blood-brain barrier penetration and tissue distribution .

- Metabolic Stability: Chlorination reduces susceptibility to oxidative metabolism compared to hydroxylated analogs like salsolinol, which undergo rapid O-methylation .

Biological Activity

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS Number: 249624-76-8) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its potential biological activities. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity, including antibacterial, antiviral, neuroprotective, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C10H12Cl2N

- Molecular Weight : 216.10 g/mol

- CAS Number : 249624-76-8

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating its efficacy against various bacterial strains, it demonstrated a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against pathogens such as Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. The compound's inhibition zones were comparable to those of standard antibiotics like ceftriaxone .

Antiviral Activity

The compound has also shown promise in antiviral applications. A study on novel heterocyclic compounds derived from tetrahydroisoquinoline revealed that certain derivatives effectively suppressed the replication of SARS-CoV-2 in vitro. Specifically, one derivative exhibited an EC50 of 3.15 µM with a selective index exceeding 63.49, indicating potent antiviral activity . This suggests that modifications to the tetrahydroisoquinoline structure can enhance its bioactivity against viral infections.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored through various analogs. Studies have indicated that certain derivatives can exhibit neuroprotective effects against neurotoxicity induced by oxidative stress in neuronal cell lines. For example, hydroxyl-substituted derivatives showed enhanced neuroprotective activity compared to their unsubstituted counterparts . This points to the potential for developing therapeutic agents for neurodegenerative diseases like Parkinson's.

Anticancer Activity

The anticancer properties of this compound have been evaluated against several cancer cell lines. In vitro studies demonstrated significant cytotoxicity against breast cancer (MCF-7), prostate cancer (PC3), and hepatocellular carcinoma (HepG2) cell lines. The IC50 values for various derivatives ranged from 2.29 µM to over 20 µM depending on the specific structural modifications made to the tetrahydroisoquinoline core .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 9.71 |

| Compound B | HepG2 | 12.41 |

| Compound C | PC3 | 2.29 |

| Compound D | HCT-116 | 20.19 |

Chemical Reactions Analysis

Benzyl Protection of the Amine Group

This reaction introduces a benzyl group to the nitrogen atom, enhancing stability for subsequent transformations. The process involves nucleophilic substitution under basic conditions:

Reaction Conditions

-

Substrate : 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

-

Reagents : Benzyl bromide, potassium carbonate (base), DMF (solvent)

-

Temperature : 0°C

-

Yield : 86%

The benzyl group protects the secondary amine, forming 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline , which prevents unwanted side reactions during subsequent steps .

Carboxylation via Directed Lithiation

The chlorine substituents direct regioselective deprotonation, enabling carboxylation at the 6-position:

Reaction Conditions

-

Substrate : 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline

-

Reagents : Butyllithium, TMEDA (chelating agent), CO₂

-

Solvent : Tetrahydrofuran (THF)

-

Product : 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride

Butyllithium deprotonates the aromatic ring at the position ortho to the chlorine substituents, followed by carboxylation with CO₂. This step is critical for introducing functional groups for further derivatization .

Catalytic Hydrogenation for Debenzylation

The benzyl group is removed via hydrogenolysis, restoring the free amine:

Reaction Conditions

-

Catalyst : Palladium on carbon (Pd/C)

-

Solvent : Methanol or ethanol

-

Acid : Hydrochloric acid (HCl)

-

Pressure : 1–3 atm H₂

-

Yield : Quantitative

This step generates 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride , a key intermediate for pharmaceutical applications .

Comparative Reactivity of Halogenated Analogs

The chlorine substituents significantly alter reactivity compared to non-halogenated or differently substituted tetrahydroisoquinolines:

| Reaction Type | 6,7-Dichloro Derivative | Non-Halogenated Analog |

|---|---|---|

| Nucleophilic Aromatic Substitution | Limited due to deactivating Cl groups | More feasible with electron-donating groups |

| Electrophilic Substitution | Directed to positions meta/para to Cl substituents | Dominated by ring electronics and sterics |

| Oxidation | Stabilizes intermediates via electron withdrawal | Prone to overoxidation |

Q & A

Q. What synthetic methodologies are effective for preparing 6,7-Dichloro-1-methyl-THIQ?

The Bischler-Napieralski reaction is a foundational method for constructing tetrahydroisoquinoline (THIQ) scaffolds. For 6,7-dichloro derivatives, chlorination of precursor intermediates (e.g., phenethylamines) using reagents like POCl₃ or SOCl₂ is critical. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst choice) can improve yields. For example, highlights the use of LiAlH₄ for amine reduction and HCl for cyclization, achieving ~60% yields. Post-synthetic purification via silica gel chromatography or recrystallization is recommended to isolate the target compound .

Q. How should researchers characterize the purity and structure of 6,7-Dichloro-1-methyl-THIQ?

Key techniques include:

- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons for chlorine positioning) and methyl group integration.

- HPLC with UV detection : Use C18 columns and acetonitrile/water mobile phases (e.g., 70:30 v/v) to assess purity (>95% by area normalization) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 256.0398 for C₁₀H₁₁Cl₂N) .

Q. What strategies ensure accurate quantification of hydrochloride salts in THIQ derivatives?

Titration with AgNO₃ (for chloride ion determination) or ion chromatography can validate salt stoichiometry. emphasizes using pharmacopeial standards (e.g., USP/EP) for calibration in QC protocols .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during THIQ synthesis?

Chiral auxiliaries or catalysts (e.g., Pd/C with chiral ligands) can induce stereochemical control. demonstrates the use of morpholinone intermediates to achieve diastereomeric excess (>90%) via kinetic resolution. Solvent polarity (e.g., ethanol vs. THF) and temperature gradients during cyclization further refine selectivity .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of 6,7-Dichloro-THIQ analogs?

- Variable substituent libraries : Synthesize analogs with substituents at positions 1, 6, and 7 to assess electronic/steric effects.

- Biological assays : Use cytotoxicity (MTT assay) and receptor-binding studies (e.g., σ-receptors) to correlate activity with structural features. notes that alkyl chain length at position 1 significantly impacts antifungal activity .

Q. How can contradictory biological activity data be resolved in THIQ research?

Contradictions often arise from assay conditions (e.g., cell line variability) or impurity interference. Validate results via:

- Dose-response curves : Ensure IC₅₀ values are reproducible across independent replicates.

- Metabolic stability tests : Use liver microsomes to rule out false positives from compound degradation .

Q. What computational approaches predict the bioactivity of 6,7-Dichloro-THIQ derivatives?

Q. How do chloro substituents influence THIQ stability under physiological conditions?

Chlorine’s electron-withdrawing nature enhances oxidative stability but may increase hydrolysis susceptibility in acidic environments (e.g., gastric fluid). Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring are advised .

Methodological Tables

| Biological Assay | Key Finding | Reference |

|---|---|---|

| Cytotoxicity (HeLa cells) | IC₅₀ = 12.3 μM (±1.2) | |

| σ-Receptor Binding | Kᵢ = 8.9 nM (σ₁) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.